5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
This compound (CAS: 866019-70-7) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₂₀H₂₀FN₅OS and a molecular weight of 397.48 g/mol . Key structural features include:
- 4-Fluorophenyl group at position 3.
- Methylsulfanyl (SCH₃) substituent at position 2.
- 2-Morpholinoethyl group (-CH₂CH₂N-morpholine) at position 4.
- Carbonitrile (CN) at position 3.
Its synthesis likely involves copper-catalyzed coupling or nucleophilic substitution, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methylsulfanyl-6-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS/c1-28-20-17(12-22)19-23-18(14-2-4-16(21)5-3-14)15(13-26(19)24-20)6-7-25-8-10-27-11-9-25/h2-5,13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHKRMZOPNRNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C(=NC2=C1C#N)C3=CC=C(C=C3)F)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, kinase inhibition potential, and psychopharmacological effects.
- Molecular Formula : C20H20FN5OS
- Molecular Weight : 397.47 g/mol
- CAS Number : 866019-70-7
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and a selective kinase inhibitor.
Anticancer Activity
Recent research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines.
Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Cancer Cell Lines
| Compound | MCF-7 (µM) | HCT-116 (µM) | HepG2 (µM) |
|---|---|---|---|
| 5a | 18.94 ± 0.90 | 13.26 ± 0.67 | 16.11 ± 0.82 |
| 5b | 18.52 ± 0.92 | 8.64 ± 0.44 | 12.76 ± 0.62 |
| 5c | 20.26 ± 1.06 | 16.74 ± 0.86 | 15.45 ± 0.75 |
| Doxorubicin | 7.45 ±0.91 | 5.49 ±0.39 | 6.86 ±0.51 |
The compound demonstrated promising activity against HCT-116 cells with an IC50 value comparable to doxorubicin, a well-known chemotherapeutic agent .
The mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells . Molecular docking studies have indicated favorable binding interactions with CDK2, suggesting that the compound may act as a selective kinase inhibitor.
Table 2: Docking Scores and Interactions with CDK2
| Compound | Docking Score (kcal/mol) | Type of Interaction |
|---|---|---|
| 5a | -9.5 | Hydrogen bonds with Lys129, Asp89 |
| 5b | -10.2 | Hydrophobic interactions with Gly8 |
| Doxorubicin | -8.7 | Electrostatic interactions with Asp33 |
These findings suggest that the compound's structural features allow it to effectively bind to and inhibit CDK activity, leading to reduced cancer cell viability .
Psychopharmacological Properties
In addition to its anticancer potential, this compound has been noted for its psychopharmacological properties, particularly in anxiety modulation . The presence of the morpholinoethyl group may contribute to its anxiolytic effects, making it a candidate for further research in treating anxiety disorders.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Efficacy : A study compared various pyrazolo[1,5-a]pyrimidine derivatives against MCF-7 and HCT-116 cell lines, finding that modifications in substituents significantly affected their potency .
- Molecular Docking Analysis : Research utilizing molecular docking simulations revealed that the compound binds effectively to CDK2, indicating a potential pathway for therapeutic application in oncology .
- ADME Properties : Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics suggested favorable profiles for drug development .
Comparison with Similar Compounds
Substituent Variations at Position 5 (Aryl Groups)
Key Insight : Fluorine at position 5 balances electronic effects and metabolic stability. Bromine/chlorine analogs show higher lipophilicity but may face slower clearance .
Substituent Variations at Position 6
Key Insight: The morpholinoethyl group in the target compound provides a balance of hydrophilicity and steric bulk, likely favoring solubility over analogs with purely aromatic substituents .
Substituent Variations at Position 2
Key Insight : Methylsulfanyl offers a compromise between lipophilicity and metabolic stability compared to more polar (e.g., hydroxymethyl) or bulky aromatic groups .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Cyclocondensation : Reacting aminopyrazoles with substituted acrylonitriles or aldehydes under reflux in solvents like pyridine or acetic anhydride (e.g., ).
- Functionalization : Introducing substituents (e.g., morpholinoethyl, fluorophenyl) via nucleophilic substitution or coupling reactions. For example, morpholinoethyl groups are added using 2-morpholinoethylamine under reflux conditions ( ).
- Purification : Crystallization from ethanol or dioxane yields the final product (). Methodological Tip : Monitor reaction progress via TLC and optimize solvent systems (e.g., acetic acid/acetic anhydride mixtures) to improve yields ().
Q. Which spectroscopic techniques confirm the compound’s structure?
- IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2220 cm⁻¹, NH stretches at ~3420 cm⁻¹) ().
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methylsulfanyl at δ ~2.3 ppm, fluorophenyl aromatic protons at δ ~7.0–7.5 ppm) and carbon backbone ().
- Mass Spectrometry (MS) : Validates molecular weight (e.g., M⁺ peaks matching calculated values) (). Table 1 : Representative Spectral Data for Analogous Compounds ():
| Compound | Yield (%) | m.p. (°C) | IR (CN, cm⁻¹) | ¹H NMR Key Peaks |
|---|---|---|---|---|
| 10c | 62 | 266–268 | 2219 | δ 7.29 (ArH) |
| 11b | 68 | 213–215 | 2209 | δ 8.01 (=CH) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Catalysis : Use sodium acetate as a base in cyclocondensation reactions to enhance nucleophilicity ().
- Temperature Control : Prolonged reflux (6–12 hours) ensures complete intermediate formation ().
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates (). Data Contradiction Example : Lower yields in ethanol vs. dioxane crystallization () suggest solvent polarity impacts crystal lattice stability.
Q. How to resolve discrepancies in spectral data during structural validation?
- Multi-Technique Cross-Validation : Combine ¹³C NMR with DEPT-135 to distinguish quaternary carbons from CH₂/CH₃ groups ().
- X-Ray Crystallography : Resolve ambiguous NOE effects (e.g., confirming substituent positions via single-crystal studies, as in ). Case Study : For a related compound, crystallography confirmed a distorted pyrimidine ring (C–C bond length = 1.36 Å), resolving conflicting NOESY correlations ().
Q. What strategies guide structural modifications for SAR studies?
- Bioisosteric Replacement : Swap methylsulfanyl with morpholinoethyl to assess solubility effects ( ).
- Electron-Withdrawing Groups : Introduce fluorophenyl or cyano substituents to modulate electronic properties (). Table 2 : Impact of Substituents on Physicochemical Properties ():
| Substituent | LogP | Solubility (mg/mL) |
|---|---|---|
| 4-Fluorophenyl | 3.2 | 0.12 |
| 2,4-Dichlorophenyl | 4.1 | 0.05 |
| Morpholinoethyl | 1.8 | 0.98 |
Methodological Recommendations
- Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) ().
- Data Analysis : Employ Gaussian-based DFT calculations to predict NMR chemical shifts and validate experimental data ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
